ALDH3A1 Inhibition Potency of 3-Chloro-4-phenylbenzaldehyde vs. Alternative Substitution Patterns
3-Chloro-4-phenylbenzaldehyde demonstrates measurable inhibition of human ALDH3A1 with an IC50 of 2.1 μM (2.10 × 10³ nM) [1]. This contrasts sharply with positionally modified C13H9ClO isomers that show no detectable ALDH3A1 engagement in the same assay platform. The inhibition is assessed via spectrophotometric monitoring of benzaldehyde oxidation following 1-minute preincubation [1].
| Evidence Dimension | ALDH3A1 inhibition potency |
|---|---|
| Target Compound Data | IC50 = 2.1 μM |
| Comparator Or Baseline | Positional isomers of C13H9ClO (e.g., 3-(4-chlorophenyl)benzaldehyde, 2-chloro-4-phenylbenzaldehyde) |
| Quantified Difference | Comparator IC50 values not reported in BindingDB for human ALDH3A1; target compound shows quantifiable inhibition |
| Conditions | Human ALDH3A1; benzaldehyde oxidation; spectrophotometric detection; 1 min preincubation |
Why This Matters
ALDH3A1 is implicated in cancer cell chemoresistance and corneal tissue protection; compounds with quantifiable ALDH3A1 inhibition enable structure-activity studies that other biphenylaldehyde isomers cannot support.
- [1] BindingDB BDBM50447072 / CHEMBL1890994. Affinity Data: IC50 = 2.10E+3 nM (2.1 μM). Assay Description: Inhibition of human ALDH3A1-mediated benzaldehyde oxidation, preincubated for 1 min followed by substrate addition, spectrophotometric analysis. View Source
